molecular formula C8H7N3O3 B11904675 (7-Nitro-1H-indazol-3-yl)methanol

(7-Nitro-1H-indazol-3-yl)methanol

Cat. No.: B11904675
M. Wt: 193.16 g/mol
InChI Key: KLLPSSNAXLIHIR-UHFFFAOYSA-N
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Description

(7-Nitro-1H-indazol-3-yl)methanol is a chemical compound belonging to the indazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Nitro-1H-indazol-3-yl)methanol typically involves the reaction of 7-nitroindazole with formaldehyde in an aqueous hydrochloric acid solution. This reaction leads to the formation of the N1-CH2OH derivative . The process can be summarized as follows:

    Starting Material: 7-nitroindazole

    Reagent: Formaldehyde

    Solvent: Aqueous hydrochloric acid

    Reaction Conditions: The reaction is carried out at room temperature with continuous stirring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(7-Nitro-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acetic acid can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (7-Nitro-1H-indazol-3-yl)carboxylic acid.

    Reduction: Formation of (7-Amino-1H-indazol-3-yl)methanol.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

(7-Nitro-1H-indazol-3-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (7-Nitro-1H-indazol-3-yl)methanol involves its interaction with molecular targets such as nitric oxide synthase. By inhibiting this enzyme, the compound can reduce the production of nitric oxide, which is involved in inflammatory and neurodegenerative processes . The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    7-Nitroindazole: Similar in structure but lacks the hydroxymethyl group.

    3-Nitroindazole: Differently substituted nitro group.

    5-Nitroindazole: Another positional isomer with the nitro group at the 5-position.

Uniqueness

(7-Nitro-1H-indazol-3-yl)methanol is unique due to the presence of both the nitro and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity compared to other nitroindazole derivatives .

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

(7-nitro-2H-indazol-3-yl)methanol

InChI

InChI=1S/C8H7N3O3/c12-4-6-5-2-1-3-7(11(13)14)8(5)10-9-6/h1-3,12H,4H2,(H,9,10)

InChI Key

KLLPSSNAXLIHIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])CO

Origin of Product

United States

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